molecular formula C13H15BFNO4 B12995467 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one CAS No. 944805-24-7

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one

Cat. No.: B12995467
CAS No.: 944805-24-7
M. Wt: 279.07 g/mol
InChI Key: BMPHWHULCHCZJK-UHFFFAOYSA-N
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Description

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one is a complex organic compound that features a fluorine atom, a benzo[d]oxazol-2(3h)-one core, and a dioxaborolan substituent

Preparation Methods

The synthesis of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

944805-24-7

Molecular Formula

C13H15BFNO4

Molecular Weight

279.07 g/mol

IUPAC Name

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H15BFNO4/c1-12(2)13(3,4)20-14(19-12)7-5-10-9(6-8(7)15)16-11(17)18-10/h5-6H,1-4H3,(H,16,17)

InChI Key

BMPHWHULCHCZJK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)NC(=O)O3

Origin of Product

United States

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